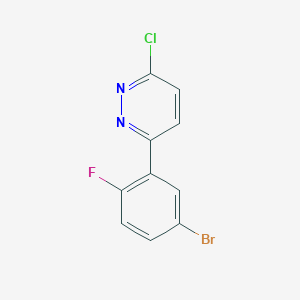

3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine

描述

3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine is a halogenated heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at the 6-position and a 5-bromo-2-fluorophenyl group at the 3-position. This compound is primarily utilized as a synthetic intermediate or building block in pharmaceutical and agrochemical research due to its structural versatility . However, commercial availability of this compound has been discontinued, reflecting its specialized use in niche applications .

属性

分子式 |

C10H5BrClFN2 |

|---|---|

分子量 |

287.51 g/mol |

IUPAC 名称 |

3-(5-bromo-2-fluorophenyl)-6-chloropyridazine |

InChI |

InChI=1S/C10H5BrClFN2/c11-6-1-2-8(13)7(5-6)9-3-4-10(12)15-14-9/h1-5H |

InChI 键 |

KDPQCWBYBWTUNE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1Br)C2=NN=C(C=C2)Cl)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as lithium diisopropylamide (LDA), and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

化学反应分析

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.

作用机制

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

相似化合物的比较

Comparison with Similar Compounds

Key Insights

Substituent Effects on Activity: Replacement of the 6-Cl with a methoxy group (Compound 15) increases antiangiogenic potency, likely due to improved electron-donating properties . Pyridazinone derivatives (Compounds 18b/c) with di-substituted aryl groups exhibit near-complete inhibition (96–98%), underscoring the importance of steric and electronic optimization . Mono-substitution (Compound 18a) drastically reduces activity, highlighting the necessity of balanced substituent bulk for target engagement .

Antioxidant Activity :

- The 6-chloropyridazine scaffold itself contributes to strong antioxidant effects, with superoxide inhibition rates rivaling α-tocopherol. Substituents on the phenyl ring (e.g., bromo, fluoro) may further modulate radical scavenging efficiency .

Synthetic Versatility :

- The 6-chloropyridazine moiety serves as a precursor for diverse derivatives, including triazolo-fused systems (e.g., triazolo[4,3-b]pyridazines) and aryl-coupled analogs (e.g., 3-(4-Bromo-2-methoxyphenyl)-6-chloropyridazine via Suzuki-Miyaura coupling) .

生物活性

3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by:

- Pyridazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.

- Substituents : The presence of bromine and fluorine atoms on the phenyl ring, as well as a chlorine atom on the pyridazine ring.

These substitutions are crucial for modulating the compound's biological activity.

Antimicrobial Activity

Recent studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays have demonstrated that certain pyridazine derivatives can inhibit bacterial growth significantly, with minimum inhibitory concentration (MIC) values in the nanomolar range .

Antiviral Activity

The antiviral potential of heterocyclic compounds, including pyridazines, has been documented extensively. Specifically, derivatives containing fluorine substituents have shown promising results against viruses such as the varicella-zoster virus and cytomegalovirus (CMV). The mechanism often involves interference with viral replication processes .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that:

- Fluorine Substitution : Enhances lipophilicity and biological availability, which may contribute to increased potency against microbial pathogens.

- Bromine and Chlorine Atoms : These halogens can affect the electronic properties of the molecule, influencing its interaction with biological targets.

Table 1 summarizes key findings from SAR studies related to similar pyridazine derivatives:

| Compound | Substituents | MIC (µM) | Activity Type |

|---|---|---|---|

| A | 5-Br, 2-F | 0.5 | Antimicrobial |

| B | 4-Cl | 1.0 | Antiviral |

| C | 3-F | 0.8 | Antimicrobial |

| D | 6-Cl | 0.3 | Antiviral |

Case Studies

- Study on Antitubercular Activity : A series of pyridazine derivatives were screened against Mycobacterium tuberculosis. Compounds structurally similar to this compound displayed significant activity in reducing bacterial load in infected mouse models, showcasing their potential as antitubercular agents .

- Evaluation of Antiviral Efficacy : In a study examining antiviral agents against CMV, compounds with similar halogen substitutions demonstrated comparable efficacy to established antiviral drugs like ganciclovir. This indicates that structural modifications can lead to potent alternatives in antiviral therapy .

常见问题

Q. What are the common synthetic routes for preparing 3-(5-Bromo-2-fluorophenyl)-6-chloropyridazine?

- Methodological Answer: The synthesis typically involves halogenation and coupling reactions. For example, starting materials like 5-bromo-2-fluorophenylboronic acid and 3,6-dichloropyridazine may undergo Suzuki-Miyaura cross-coupling in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions. Reaction parameters (temperature: 80–100°C, solvent: THF/H₂O mixture) are optimized to achieve high yields. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .

Q. Table 1: Example Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent System | THF:H₂O (3:1) |

| Temperature | 85°C |

| Reaction Time | 12–18 hours |

| Yield | ~75–85% |

Q. How is the crystal structure of this compound determined?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 296 K. Data collection uses Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods via SHELXS, followed by refinement with SHELXL. Key parameters include R-factor (<0.05) and wR₂ (<0.15). Disordered halogen atoms (Br, Cl) are refined isotropically. The final structure is visualized using ORTEP-3 to confirm bond angles and dihedral planes .

Q. What safety precautions are recommended when handling halogenated pyridazine derivatives?

- Methodological Answer: Due to toxicity (Hazard Class 6.1), use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; store at 0–6°C in sealed, light-resistant containers. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Refer to Safety Data Sheets (SDS) for specific hazard codes (e.g., T: Toxic) and first-aid measures .

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing nature of Br and F substituents deactivates the phenyl ring, directing electrophilic substitution to meta/para positions. Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) can map electrostatic potentials to predict regioselectivity. Experimentally, kinetic studies under varying temperatures and catalysts (e.g., Pd vs. Ni) quantify activation barriers. For example, fluoro groups increase oxidative addition rates in Pd-catalyzed couplings due to enhanced electrophilicity .

Q. What methodologies resolve data contradictions in crystallographic refinement of halogenated heterocycles?

- Methodological Answer: Discrepancies in thermal parameters or bond lengths are addressed by:

- Twinning Analysis: Use PLATON to detect twinning and apply HKLF5 refinement.

- Disorder Modeling: Split Br/Cl atoms into multiple sites with occupancy factors refined freely.

- Restraints: Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters.

Example: A study on a related compound resolved a 0.02 Å C-Cl bond discrepancy by constraining isotropic ADP similarity .

Q. How can computational chemistry predict binding affinity of derivatives in enzyme inhibition studies?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. The protocol includes:

Protein Preparation: Retrieve target enzyme (e.g., PDB ID 3R4) and remove water/ligands.

Ligand Optimization: Geometry optimization at B3LYP/6-31G* level.

Docking: Grid box centered on active site (20 ų), exhaustiveness = 100.

Binding Free Energy: Calculate via MM-PBSA.

Results are validated with in vitro assays (e.g., IC₅₀ measurements). Derivatives with electron-deficient halogens show higher affinity for hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。